molecular formula C15H20O3S B13566415 Spiro[2.5]octan-5-yl 4-methylbenzene-1-sulfonate

Spiro[2.5]octan-5-yl 4-methylbenzene-1-sulfonate

Cat. No.: B13566415
M. Wt: 280.4 g/mol
InChI Key: ZOIVCGUXCRJJML-UHFFFAOYSA-N
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Description

Spiro[25]octan-5-yl 4-methylbenzene-1-sulfonate is an organic compound characterized by a spirocyclic structure The spiro[2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[2.5]octan-5-yl 4-methylbenzene-1-sulfonate typically involves the reaction of spiro[2.5]octan-5-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

Spiro[2.5]octan-5-ol+4-methylbenzenesulfonyl chlorideSpiro[2.5]octan-5-yl 4-methylbenzene-1-sulfonate+HCl\text{Spiro[2.5]octan-5-ol} + \text{4-methylbenzenesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} Spiro[2.5]octan-5-ol+4-methylbenzenesulfonyl chloride→Spiro[2.5]octan-5-yl 4-methylbenzene-1-sulfonate+HCl

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Spiro[2.5]octan-5-yl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:

    Nucleophilic substitution: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, or thiols.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation: Oxidation of the spirocyclic moiety can be achieved using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Oxidation: Potassium permanganate in aqueous or organic solvents under reflux conditions.

Major Products Formed

    Nucleophilic substitution: Formation of spiro[2.5]octan-5-yl derivatives with various functional groups.

    Reduction: Formation of spiro[2.5]octan-5-ol.

    Oxidation: Formation of spiro[2.5]octan-5-one or other oxidized derivatives.

Scientific Research Applications

Chemistry

Spiro[2.5]octan-5-yl 4-methylbenzene-1-sulfonate is used as an intermediate in the synthesis of complex organic molecules. Its unique spirocyclic structure makes it a valuable building block in organic synthesis.

Biology

The compound can be used in the development of biologically active molecules, including potential pharmaceuticals. Its structural features may contribute to the bioactivity of the resulting compounds.

Medicine

Research into the medicinal applications of this compound includes its potential use as a precursor for drug development. Its derivatives may exhibit therapeutic properties.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and structural properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of Spiro[2.5]octan-5-yl 4-methylbenzene-1-sulfonate involves its interaction with molecular targets through its sulfonate group. The sulfonate group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The spirocyclic structure may also influence the compound’s reactivity and interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Spiro[2.5]octane: A simpler spirocyclic compound without the sulfonate group.

    Spiro[2.5]octan-5-ol: The alcohol derivative of Spiro[2.5]octane.

    Spiro[2.5]octan-5-one: The ketone derivative of Spiro[2.5]octane.

Uniqueness

Spiro[25]octan-5-yl 4-methylbenzene-1-sulfonate is unique due to the presence of both the spirocyclic structure and the sulfonate group

Properties

Molecular Formula

C15H20O3S

Molecular Weight

280.4 g/mol

IUPAC Name

spiro[2.5]octan-7-yl 4-methylbenzenesulfonate

InChI

InChI=1S/C15H20O3S/c1-12-4-6-14(7-5-12)19(16,17)18-13-3-2-8-15(11-13)9-10-15/h4-7,13H,2-3,8-11H2,1H3

InChI Key

ZOIVCGUXCRJJML-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CCCC3(C2)CC3

Origin of Product

United States

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